

1Z105: A Novel TLR4 Agonist with Therapeutic Potential in Inflammation and Vaccination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1Z105

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1Z105 is a novel, orally bioavailable, small molecule that acts as a ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. Emerging preclinical data highlight its potential therapeutic applications in the modulation of inflammatory responses and as a potent vaccine adjuvant. This technical guide provides a comprehensive overview of the current understanding of **1Z105**, including its mechanism of action, key preclinical findings, and detailed experimental protocols.

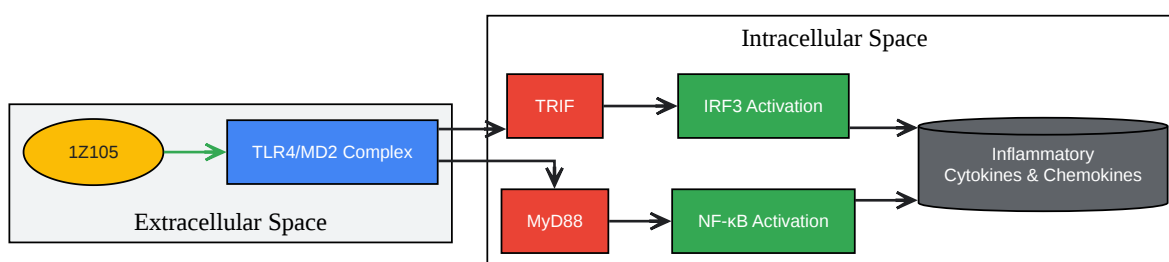
Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released during sterile inflammation.[1] Dysregulation of TLR4 signaling is implicated in a wide range of inflammatory and autoimmune diseases. **1Z105**, a substituted pyrimido[5,4-b]indole, has been identified as a synthetic ligand of the TLR4/MD2 complex, offering a unique profile of immune modulation.[1][2] This document synthesizes the available preclinical data on **1Z105**, presenting it in a format amenable to researchers and drug development professionals.

Mechanism of Action

1Z105 activates immune cells through the TLR4/MD2 complex in a manner that is independent of the co-receptor CD14.[1] Upon binding, it initiates downstream signaling through both the MyD88-dependent and TRIF-dependent pathways.[1] This dual pathway activation leads to the induction of a distinct cytokine and chemokine profile compared to canonical TLR4 agonists like LPS. Interestingly, pretreatment with **1Z105** has been shown to desensitize cells to subsequent TLR ligand stimulation, suggesting a potential role in dampening excessive inflammatory responses.[1]

Signaling Pathway



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Caption: **1Z105** activates the TLR4/MD2 complex, initiating both MyD88 and TRIF pathways.

Preclinical Data

In Vitro Activity

Preclinical evaluations have demonstrated that **1Z105** can modulate the response of immune cells to inflammatory stimuli. A key finding is its ability to desensitize cells to subsequent LPS challenge.[1]

Cell Type	Treatment	Challenge	Outcome	Reference
C57BL/6 Bone Marrow-Derived Macrophages (BMDM)	1Z105 (graded concentrations) overnight	LPS (10 ng/ml)	Dose-dependent reduction in cytokine release	[1]
C57BL/6 BMDM	2.5 µM 1Z105 overnight	Pam3Cys (TLR2), LPS (TLR4), MPLA (TLR4), 1V136 (TLR7), ODN1826 (TLR9)	Inhibition of IL-6 release in response to various TLR ligands	[1]
Human Monocyte-Derived Dendritic Cells	1Z105	-	Proinflammatory cytokine release	[3]

In Vivo Efficacy in Inflammatory Models

1Z105 has shown significant therapeutic potential in murine models of sterile inflammation, demonstrating a favorable safety profile.[1]

Animal Model	Treatment Regimen	Key Findings	Reference
LPS-induced lethal liver damage in galactosamine-conditioned mice	Oral administration of 1Z105	Prevention of lethal liver damage	[1]
Autoantibody-driven arthritis in mice	Oral administration of 1Z105	Prevention of arthritis development	[1]

Vaccine Adjuvant Potential

When combined with a TLR7 agonist, 1V270, **1Z105** acts as a potent adjuvant for influenza vaccines, inducing a robust and balanced immune response.[\[2\]](#)[\[3\]](#)

Vaccine Formulation	Key Immunological Outcomes	Protection	Reference
Recombinant Hemagglutinin (rHA) + 1Z105 + 1V270	Rapid and sustained humoral immunity (Th2-associated IgG1 from 1Z105, Th1 cellular immunity from 1V270)	Protection against lethal homologous, heterologous, and heterosubtypic influenza virus challenge	[2] [3]

Pharmacokinetics and Safety

Pharmacokinetic studies have confirmed the oral bioavailability of **1Z105**.[\[1\]](#) In vivo safety studies in mice indicated that oral or parenteral administration of **1Z105** resulted in undetectable or negligible levels of circulating cytokines and did not induce hepatotoxicity.[\[1\]](#)

Parameter	Result	Reference
Oral Bioavailability	Yes	[1]
Circulating Cytokines (in vivo)	Undetectable or negligible levels	[1]
Hepatotoxicity (in galactosamine-conditioned mice)	Not observed	[1]

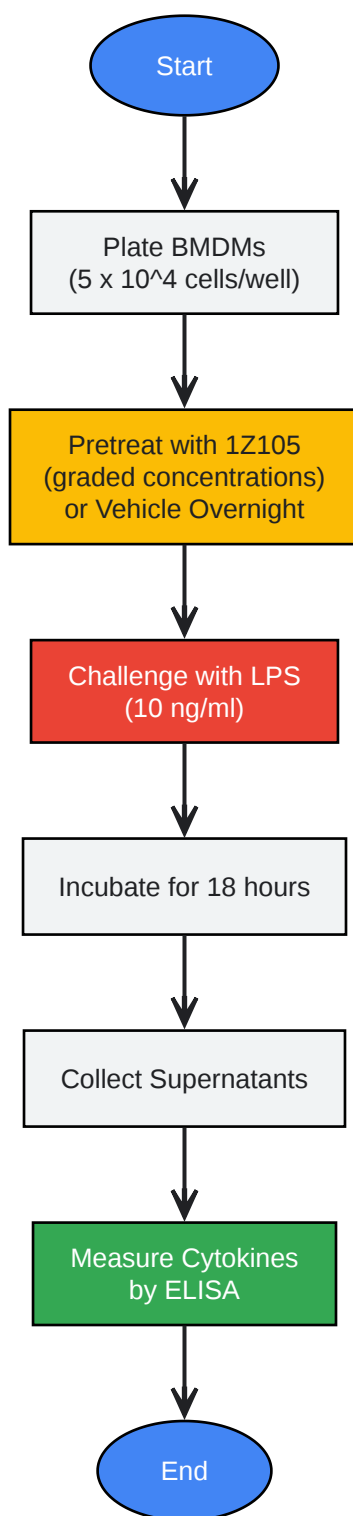
Experimental Protocols

In Vitro Cell-Based Assays

Cell Culture and Stimulation: Bone marrow-derived dendritic cells (BMDCs) or macrophages (BMDMs) are prepared from wild-type, Tlr4^{-/-}, Md2^{-/-}, Cd14^{-/-}, Myd88^{-/-}, and Trif Lps2/Lps2 mice. Cells are incubated with 5 µM of **1Z105** overnight. Control wells are treated with vehicle, LPS (10 ng/ml), MPLA (1 mg/ml), or a TLR7 ligand 1V136 (1 µM).[\[1\]](#)

Cytokine Measurement: IL-6 and IP-10 levels in the culture supernatants are measured by enzyme-linked immunosorbent assay (ELISA).[\[1\]](#)

Desensitization Assay: BMDMs are plated at 5×10^4 cells/well and pretreated with vehicle or graded concentrations of **1Z105** overnight. The cells are then challenged with LPS (10 ng/ml), and cytokine release in the culture supernatants after 18 hours is assessed by ELISA.[\[1\]](#)



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Caption: Workflow for in vitro desensitization assay with **1Z105**.

In Vivo Animal Models

Pharmacokinetics: Groups of C57BL/6 mice (n=3) are administered **1Z105** by oral gavage at indicated doses. Blood is collected after 1 hour, and serum concentrations of **1Z105** are determined by liquid chromatography–tandem mass spectrometry.[1]

Inflammatory Models:

- LPS-induced Liver Damage: Galactosamine-conditioned mice are treated with LPS, and the effect of orally administered **1Z105** on survival and liver damage is assessed.[1]
- Autoantibody-driven Arthritis: An autoantibody-driven murine model of arthritis is used, and the preventative effect of orally administered **1Z105** on the development of arthritis is evaluated.[1]

Vaccine Adjuvant Studies: Mice are immunized with recombinant influenza hemagglutinin (rHA) adjuvanted with **1Z105** and 1V270. Humoral and cellular immune responses are measured, and protection against lethal viral challenge is assessed.[2]

Future Directions

The preclinical data for **1Z105** are promising, suggesting its potential as a therapeutic agent for inflammatory diseases and as a vaccine adjuvant. Further investigation is warranted to fully elucidate its pharmacological properties and to translate these findings into clinical applications. Key areas for future research include:

- Elucidation of the precise molecular interactions between **1Z105** and the TLR4/MD2 complex.
- Evaluation of **1Z105** in a broader range of inflammatory and autoimmune disease models.
- Comprehensive toxicology and safety pharmacology studies to support potential clinical development.
- Optimization of combination adjuvant strategies incorporating **1Z105** for various infectious diseases and cancer vaccines.

As of the latest available information, there are no registered clinical trials specifically investigating **1Z105**.

Conclusion

1Z105 is a promising orally bioavailable TLR4/MD2 agonist with a unique immunomodulatory profile. Its ability to temper inflammatory responses in preclinical models of sterile inflammation, coupled with its efficacy as a vaccine adjuvant, positions it as a compelling candidate for further drug development. The data summarized in this guide provide a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this novel compound.

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- To cite this document: BenchChem. [1Z105: A Novel TLR4 Agonist with Therapeutic Potential in Inflammation and Vaccination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604940#potential-therapeutic-applications-of-1z105]

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